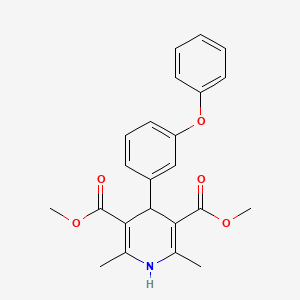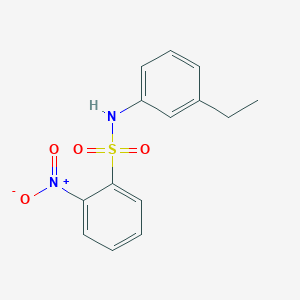
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide, also known as compound 1, is a novel small molecule that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that affects biochemical and physiological processes.
作用机制
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 involves the inhibition of specific enzymes and proteins that are involved in various biochemical and physiological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 has been found to inhibit the activity of certain proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 are diverse and depend on the specific target molecule or enzyme. For example, its inhibition of COX-2 results in a decrease in the production of inflammatory mediators, which can alleviate inflammation and pain. Its inhibition of cancer cell proliferation and survival can lead to the suppression of tumor growth. Furthermore, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 has been found to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 in lab experiments is its specificity for certain target molecules and enzymes. This allows for a more targeted approach to studying specific biochemical and physiological processes. In addition, its small molecular size and ease of synthesis make it a convenient tool for researchers.
One limitation of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 in lab experiments is its potential toxicity. While it has shown promising results in preclinical studies, further studies are needed to determine its safety and efficacy in humans. In addition, its specificity for certain target molecules and enzymes may limit its usefulness in studying more complex biological systems.
未来方向
There are several future directions for the study of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1. One area of research is the development of more potent and selective analogs of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 for use in therapeutic applications. Another area of research is the investigation of its potential use as an antimicrobial agent. Furthermore, the study of its antioxidant properties and potential use in the prevention of oxidative stress-related diseases is an area of interest. Finally, the investigation of its potential use in combination with other drugs for the treatment of various diseases is an area of ongoing research.
Conclusion
In conclusion, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 is a novel small molecule that has shown promising results in scientific research applications. Its unique mechanism of action affects biochemical and physiological processes, making it a promising candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, its specificity for certain target molecules and enzymes makes it a valuable tool for researchers. Ongoing research in the development of more potent analogs and investigation of its potential therapeutic applications will continue to advance our understanding of this N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide.
合成方法
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 involves a multi-step process that includes the reaction of 2-(2-pyrimidinylthio)acetic acid with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with a reducing agent to yield the final product, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1. This synthesis method has been optimized to produce high yields of pure N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1.
科学研究应用
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. In addition, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-pyrimidinylthio)acetamide 1 has been found to inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent.
属性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c16-8-11-10-4-1-2-5-12(10)22-14(11)19-13(20)9-21-15-17-6-3-7-18-15/h3,6-7H,1-2,4-5,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAANZMTHFOIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5870047.png)
![4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid](/img/structure/B5870050.png)
![2-fluoro-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5870053.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5870061.png)
![2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5870071.png)
![2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5870086.png)
![2-[4-(acetylamino)phenoxy]-N-phenylacetamide](/img/structure/B5870092.png)

![4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5870107.png)

![1-[2-(2-biphenylyloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5870120.png)
![4-[5-fluoro-4-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5870127.png)